Eltrombopag-d9
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H22N4O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[2-hydroxy-3-[[5-methyl-3-oxo-2-[2,3,6-trideuterio-4,5-bis(trideuteriomethyl)phenyl]-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i1D3,2D3,10D,11D,12D |
InChI Key |
SVOQIEJWJCQGDQ-BYCKXNDFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Eltrombopag D9 Specificity and Isotopic Labeling
Structural Characterization of Eltrombopag-d9
The structural integrity of Eltrombopag (B601689) is maintained in its deuterated analogue, with the only modification being the substitution of hydrogen with deuterium (B1214612) at specific sites.
This compound is intentionally enriched with deuterium above the element's natural abundance. evitachem.com The molecular formula for the non-deuterated parent compound, Eltrombopag, is C₂₅H₂₂N₄O₄. fda.gov In contrast, this compound has a molecular formula of C₂₅H₁₃D₉N₄O₄. simsonpharma.compharmaffiliates.com This substitution results in an increased molecular weight. simsonpharma.compharmaffiliates.com
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Eltrombopag | C₂₅H₂₂N₄O₄ | 442.47 |
| This compound | C₂₅H₁₃D₉N₄O₄ | 451.52 |
The designation "-d9" signifies that there are nine deuterium atoms incorporated into the Eltrombopag molecule. evitachem.com The systematic chemical name for this compound is 3-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2-hydroxy-[1,1`-biphenyl]-3-carboxylic acid-d9. This nomenclature confirms the extent of deuteration is ninefold, though the precise atomic positions of these deuterium atoms on the structure are specified by the "-d9" suffix applied to the parent name.
Rationale for Deuteration in this compound Development
The development of deuterated compounds like this compound is a deliberate strategy to alter a molecule's properties. The substitution of hydrogen with deuterium, its stable heavy isotope, can significantly improve the pharmacokinetic and toxicological profiles of a drug. This process, known as deuteration, is a recognized method for enhancing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The foundational principle behind this is the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic breakdown, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. By slowing the rate of metabolism, deuteration can lead to a longer drug half-life and potentially reduce the formation of unwanted metabolites. [10, 14] The primary goal of creating a deuterium-enriched version of Eltrombopag is to leverage these effects to enhance its metabolic stability. evitachem.com
Impact of Deuteration on Molecular Properties Relevant to Research
The enhanced stability of this compound makes it a crucial tool in research, particularly in pharmacokinetic (PK) studies. evitachem.com In such studies, researchers analyze how a drug is absorbed, distributed, metabolized, and eliminated by the body. The slower metabolism of a deuterated compound helps in understanding these pathways more clearly. evitachem.com
Furthermore, this compound serves as an excellent internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to quantify the concentration of Eltrombopag in biological samples like plasma. fda.gov Because deuterated standards are chemically identical to the analyte but have a different mass, they co-elute and ionize similarly but are distinguishable by the mass spectrometer. This allows for precise and accurate quantification of the non-deuterated drug, correcting for any variability during sample preparation and analysis.
Synthetic Methodologies for Eltrombopag and Its Deuterated Analog
Synthetic Routes to Eltrombopag (B601689) Precursors
The synthesis of Eltrombopag relies on the preparation of two key precursors: a substituted biphenyl (B1667301) intermediate and a pyrazolone (B3327878) derivative. These precursors are then coupled in the final stages of the synthesis.
Preparation of Substituted Biphenyl Intermediates
The substituted biphenyl core of Eltrombopag is a critical structural motif, and its synthesis has been approached through various routes. A common strategy involves the use of a Suzuki-Miyaura coupling reaction to form the biphenyl bond.
One reported pathway commences with 2-nitrophenol (B165410), which undergoes bromination to yield 2-bromo-6-nitrophenol (B84729). rsc.org To facilitate the subsequent coupling reaction, the hydroxyl group of 2-bromo-6-nitrophenol can be protected, for instance, by methylation to form 2-bromo-6-nitroanisole. rsc.org This intermediate is then coupled with 3-carboxyphenylboronic acid via a Suzuki-Miyaura reaction, catalyzed by a palladium complex such as dichloro bis[di-tert-butyl-(4-dimethylaminophenyl) phosphine] palladium (II) [Pd-132], to produce 2-methoxy-3'-nitrobiphenyl-3-carboxylic acid. rsc.org Subsequent demethylation and reduction of the nitro group yield the key amine intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. rsc.orggoogle.com
Table 1: Key Reactions in the Synthesis of Substituted Biphenyl Intermediates
| Reaction Step | Starting Materials | Reagents and Conditions | Product |
| Bromination | 2-Nitrophenol | N-bromosuccinimide (NBS), Cyclohexylamine (B46788), Toluene (B28343), 5°C | 2-Bromo-6-nitrophenol |
| Methylation | 2-Bromo-6-nitrophenol | Methylating agent, Base | 2-Bromo-6-nitroanisole |
| Suzuki-Miyaura Coupling | 2-Bromo-6-nitroanisole, 3-Carboxyphenylboronic acid | Pd-132 catalyst, Sodium carbonate, Dioxane/Water, 85°C | 2-Methoxy-3'-nitrobiphenyl-3-carboxylic acid |
| Demethylation & Nitro Reduction | 2-Methoxy-3'-nitrobiphenyl-3-carboxylic acid | Demethylating agent, Reducing agent (e.g., H2/Pd/C) | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid |
Synthesis of Pyrazolone Derivatives
The second key precursor for Eltrombopag synthesis is a pyrazolone derivative, specifically 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-one. This heterocyclic compound is typically synthesized through a condensation reaction between a hydrazine (B178648) derivative and a β-ketoester.
The synthesis generally involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate (B1235776). bvsalud.orgwordpress.com This condensation is often carried out in a solvent such as ethanol (B145695) and may be facilitated by a base, for example, sodium methoxide. rsc.org The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring. ansto.gov.au
Key Coupling and Condensation Reactions in Eltrombopag Synthesis
The final stage of Eltrombopag synthesis involves the coupling of the two previously synthesized precursors: the substituted biphenyl amine and the pyrazolone derivative. This is typically achieved through a diazotization reaction followed by an azo coupling.
The 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate is first treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., hydrochloric acid), at low temperatures to form a diazonium salt. bvsalud.orgrsc.org This highly reactive diazonium species is then immediately reacted with the 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-one. The coupling reaction results in the formation of the characteristic hydrazone linkage of Eltrombopag. rsc.orgcolab.ws
The reaction conditions, including temperature, pH, and solvent, must be carefully controlled to ensure high yields and minimize the formation of impurities. google.com
Strategies for Selective Deuteration in Eltrombopag-d9 Synthesis
The synthesis of this compound requires the selective incorporation of nine deuterium (B1214612) atoms into the Eltrombopag structure. While a specific patented synthesis for this compound is not publicly detailed, the deuteration is likely achieved by utilizing deuterated precursors. The most probable sites for deuteration to achieve a "-d9" analog are the two methyl groups on the phenyl ring of the pyrazolone moiety (six deuterium atoms) and the methyl group on the pyrazolone ring itself (three deuterium atoms).
Deuterium Incorporation Techniques
To synthesize this compound, the pyrazolone precursor would need to be synthesized using deuterated starting materials. This would involve the use of 3,4-di(trideuteromethyl)phenylhydrazine and ethyl acetoacetate-d3.
The synthesis of deuterated aromatic compounds can be achieved through various methods, including acid- or metal-catalyzed hydrogen-deuterium exchange of the parent aromatic compound. nih.govresearchgate.net For the synthesis of 3,4-di(trideuteromethyl)phenylhydrazine, deuterated toluene or xylene could serve as the starting point for the introduction of the hydrazine functionality.
The preparation of deuterated ethyl acetoacetate can be accomplished through deuterium exchange reactions of the enolizable protons of standard ethyl acetoacetate under basic conditions using a deuterium source like D2O or deuterated ethanol. colab.wsacs.org The acetyl methyl group can also be deuterated using deuterated starting materials in its synthesis. cdnsciencepub.com
Once the deuterated pyrazolone precursor, 1-(3,4-di(trideuteromethyl)phenyl)-3-(trideuteromethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-one, is synthesized, it can be coupled with the non-deuterated 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate using the same diazotization and coupling methodology as for the non-deuterated Eltrombopag.
Isotopic Purity and Enrichment Assessment
The assessment of isotopic purity and the degree of deuterium enrichment are critical quality control steps in the synthesis of any deuterated compound. A combination of analytical techniques is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of a deuterated compound. rsc.orgrsc.org By comparing the mass-to-charge ratio (m/z) of the deuterated molecule with its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of the desired deuterated species (e.g., d9) versus partially deuterated (d1-d8) and non-deuterated (d0) forms. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for assessing deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. The integration of any residual proton signals at the deuterated positions can provide a measure of the isotopic purity. nih.gov
²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei, providing information about the location and abundance of the deuterium atoms within the molecule. sigmaaldrich.com
¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D) in the ¹³C NMR spectrum can also confirm the positions of deuteration.
By combining the data from these analytical techniques, a comprehensive assessment of the isotopic purity and enrichment of this compound can be achieved, ensuring the quality and consistency of the final product. rsc.orgrsc.org
Optimization of Reaction Conditions and Yields
One critical step in the synthesis is the Suzuki-Miyaura coupling reaction. Optimization of this step has been shown to dramatically improve yield. For instance, in the synthesis of the intermediate 2-methoxy-3-nitrobiphenyl-3-carboxylic acid, the use of a specific palladium catalyst, dichloro bis[di-tert-butyl-(4-dimethylaminophenyl) phosphine] palladium(II) [Pd-132], has been found to be highly effective. chemicalbook.com By optimizing the molar ratios of the reactants and the catalyst, and maintaining the reaction at 85°C for 12 hours, a yield of 77% can be achieved. This represents a 30% increase in yield and a significant reduction in reaction time compared to previously reported methods. chemicalbook.com
Another key reaction, the bromination of 2-nitrophenol to produce 2-bromo-6-nitrophenol, has also been a subject of optimization. The choice of base is crucial in this step. Replacing tert-butylamine (B42293) with cyclohexylamine simplifies the post-reaction workup process, which can in turn lower industrial production costs. chemicalbook.com Conducting the reaction at 5°C for 6 hours with specific molar ratios of reactants leads to a yield of 77%. chemicalbook.com
The final coupling reaction to form Eltrombopag has also been optimized. The molar ratio of the key intermediates is a critical factor. A preferred molar ratio of (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl) hydrazono]-3-oxobutanoic acid alkyl ester to 3,4-dimethylphenylhydrazine is between 1:1.0 and 1:1.2. google.com The reaction temperature is also crucial, with an optimal range of 80-120°C. google.com
| Reaction Step | Reactants | Catalyst/Base | Temperature | Time | Yield (%) |
| Bromination | 2-nitrophenol, N-bromosuccinimide | Cyclohexylamine | 5°C | 6 hours | 77 |
| Suzuki-Miyaura Coupling | 2-bromo-6-nitroanisole, 3-carboxyphenylboronic acid | Pd-132 / Sodium Carbonate | 85°C | 12 hours | 77 |
| Condensation Cyclization | (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl) hydrazono]-3-oxobutanoic acid alkyl ester, 3,4-dimethylphenylhydrazine | - | 80-120°C | - | - |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purity of the final this compound product is paramount, necessitating effective purification and isolation techniques at various stages of the synthesis. google.com These processes are critical for removing impurities, unreacted starting materials, and by-products. nih.govasianpubs.org
Purification of Intermediates:
Throughout the synthesis, intermediates are purified using a variety of standard laboratory techniques. These can include:
Filtration: To separate solid products from reaction mixtures.
Washing: Using solvents like a methanol/water mixture to remove soluble impurities from a solid product. google.com
Column Chromatography: A technique used to separate and purify individual compounds from a mixture. asianpubs.org This is particularly useful for removing closely related impurities.
Purification of the Final Product:
Crystallization is a key technique for the purification of the final Eltrombopag product, often in its olamine salt form. google.comgoogle.com A common and effective method involves a solvent/anti-solvent system. google.comgoogle.com
A detailed procedure for the purification of crude Eltrombopag olamine illustrates this process:
The crude product is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature (e.g., 65-70°C). google.comgoogle.com
The resulting solution may be filtered, for instance through a micron filter, to remove any particulate matter. google.comgoogle.com
An anti-solvent, in this case, ethanol, is then added to the solution. google.comgoogle.com The anti-solvent reduces the solubility of the desired product, causing it to precipitate out of the solution.
The mixture is stirred for a period, often with gradual cooling, to allow for complete precipitation. google.comgoogle.com
The pure product is then isolated by filtration, washed with the anti-solvent to remove any remaining impurities, and dried under vacuum. google.comgoogle.com
This crystallization process is effective in achieving high purity (greater than 99%) and good yields (around 92% for the crude product). google.com The final product is obtained in a crystalline form, which is often desirable for its stability. google.comgoogle.com The use of specific solvents and conditions can lead to the formation of different crystalline forms, or polymorphs, which may have different physical properties. nih.govresearchgate.net
| Stage | Compound | Purification/Isolation Technique | Solvents/Reagents |
| Intermediate | 2'-benzyloxy-3'-nitro-1,1'-biphenyl-3-carboxylic acid | Layer Separation and Precipitation | Water, Cyclohexane |
| Intermediate | 3′-Amino-2′-hydroxy-1,1′-biphenyl-3-carboxylic acid | Filtration | Methanol |
| Crude Final Product | Eltrombopag olamine | Filtration and Washing | Methanol/Water |
| Final Product | Eltrombopag olamine | Crystallization (Solvent/Anti-solvent) | DMSO, Ethanol |
| Final Product | Eltrombopag free acid | Crystallization | Glacial Acetic Acid, Methanol/Water |
Advanced Analytical Characterization and Quantification of Eltrombopag D9
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental for separating Eltrombopag-d9 from the parent drug, metabolites, and other matrix components, ensuring accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Eltrombopag (B601689) and its deuterated standard. Reversed-phase HPLC (RP-HPLC) methods are particularly effective. These methods typically utilize octadecylsilyl (C18) silica gel columns for separation. nih.gov A mobile phase consisting of solvents like acetonitrile and acidic buffers (e.g., 10 mM 1-pentanesulfonic acid sodium salt and acetic acid) is commonly employed to achieve efficient separation. nih.gov Detection is often performed using a UV detector, with wavelengths set around 220 nm or 265 nm to monitor the analyte. nih.govnih.gov The linearity of HPLC methods for Eltrombopag has been established in concentration ranges such as 0.15–12.5 µg/mL, demonstrating high accuracy with recoveries often exceeding 95%. nih.gov
| Parameter | HPLC Method Details | Source(s) |
| Column | Octadecylsilyl (C18) silica-gel | nih.gov |
| Mobile Phase | 10 mM 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid | nih.gov |
| Detection | UV at 265 nm | nih.gov |
| Linearity Range | 0.15–12.5 µg/mL | nih.gov |
| Recovery | >95.9% | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC), and its variant Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter run times. researchgate.netdergipark.org.tr These methods often use columns with smaller particle sizes (e.g., 1.7 µm or 1.8 µm) such as the Acquity UPLC BEH C18 or Agilent SB C8. ekb.egorientjchem.orgdergipark.org.tr A typical UPLC method for Eltrombopag analysis involves a mobile phase of acetonitrile and a buffer like 0.1% glacial acetic acid or formic acid. orientjchem.orgdergipark.org.tr The rapid separation capabilities of UPLC allow for run times as short as 2.0 minutes. ekb.egdergipark.org.tr These methods are validated according to ICH guidelines and are proven to be precise, accurate, and robust for quantifying Eltrombopag and its related substances. orientjchem.orgdergipark.org.tr
| Parameter | UPLC/UHPLC Method Details | Source(s) |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) / Agilent SB C8 (50 x 3.0 mm, 1.8 µm) | ekb.egorientjchem.orgdergipark.org.tr |
| Mobile Phase | Acetonitrile and 0.1% formic acid or 0.1% glacial acetic acid buffer | ekb.egorientjchem.org |
| Flow Rate | 0.4 mL/min to 0.5 mL/min | dergipark.org.trorientjchem.org |
| Detection | UV at 230 nm or 244 nm | orientjchem.orgdergipark.org.tr |
| Run Time | 2 to 15 minutes | orientjchem.orgdergipark.org.tr |
Gas Chromatography (GC) is not a suitable method for the analysis of Eltrombopag or this compound. These compounds are non-volatile and have high molecular weights, which makes them thermally unstable at the high temperatures required for GC analysis. Attempting to analyze them via GC would require derivatization to increase volatility, a complex process that is generally avoided in favor of more direct and efficient liquid chromatography techniques.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is the definitive technique for the identification and quantification of this compound, providing high sensitivity and specificity, especially when coupled with liquid chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is essential for quantifying low concentrations of Eltrombopag in complex biological matrices like human plasma. nih.govdntb.gov.uapharmjournal.ru Sample preparation often involves a simple protein precipitation step. nih.gov The analyte is then separated on a C18 column and detected by the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. nih.gov LC-MS methods for Eltrombopag have demonstrated linearity over wide concentration ranges, such as 10–6750 ng/mL or 50.0–10007 ng/mL. nih.govdntb.gov.ua
Tandem Mass Spectrometry (MS/MS), particularly when coupled with LC (LC-MS/MS), is the gold standard for quantifying Eltrombopag and this compound due to its exceptional specificity and sensitivity. ekb.egnih.gov This technique operates in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov
For Eltrombopag, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 443.2 is typically selected as the precursor ion. ekb.egnih.gov For this compound, the precursor ion would be correspondingly heavier. A stable isotope-labeled internal standard (IS) like Eltrombopag-¹³C₄ has a precursor ion at m/z 447.18. ekb.eg The fragmentation of these precursor ions leads to specific product ions that are monitored for quantification. For instance, a common transition for an Eltrombopag internal standard is m/z 447.18 → 183.08, while the parent drug is monitored at m/z 443.24 → 183.08. ekb.eg This precise monitoring of specific mass transitions allows for highly accurate quantification, effectively eliminating interference from matrix components. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to improved precision and accuracy of the assay. ekb.eg
| Parameter | MS/MS Method Details | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Monitored Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (Eltrombopag) | [M+H]⁺ at m/z 443.2 | ekb.egnih.gov |
| Precursor Ion (IS) | [M+H]⁺ at m/z 447.18 (for ¹³C₄ labeled) | ekb.eg |
| Product Ion (Eltrombopag) | m/z 183.08 or 229.0 | ekb.egnih.gov |
| Product Ion (IS) | m/z 183.08 | ekb.eg |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound, providing highly accurate mass measurements that can confirm its elemental composition. The molecular formula of unlabeled Eltrombopag is C₂₅H₂₂N₄O₄, with a monoisotopic mass of approximately 442.1641 Da nih.gov. This compound, by replacing nine protons (¹H) with deuterium (B1214612) (²H), has a predictable increase in mass.
HRMS analysis, often coupled with liquid chromatography (LC-HRMS), allows for the precise determination of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Eltrombopag, the [M+H]⁺ ion is observed at m/z 443.24 ekb.eg. For this compound, this value would be expected to shift to approximately m/z 452, reflecting the addition of nine neutrons. The high resolving power of HRMS can easily distinguish the isotopic envelope of this compound from that of the unlabeled compound, which is fundamental to its use as an internal standard in pharmacokinetic and bioequivalence studies ekb.egnih.gov.
Table 1: Theoretical Mass Data for Eltrombopag and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
|---|---|---|---|
| Eltrombopag | C₂₅H₂₂N₄O₄ | 442.1641 | ~443.1719 |
| This compound | C₂₅H₁₃D₉N₄O₄ | 451.2205 | ~452.2283 |
Spectroscopic Characterization of this compound
Spectroscopic methods are essential for confirming the molecular structure of this compound and ensuring the correct placement of the deuterium labels.
NMR spectroscopy provides detailed information about the atomic structure of a molecule.
¹H NMR: The proton NMR spectrum of Eltrombopag shows characteristic signals corresponding to its various protons researchgate.net. In the ¹H NMR spectrum of this compound, the signals for the nine protons that have been replaced by deuterium would be absent. This absence is a definitive confirmation of successful deuteration.
¹³C NMR: The ¹³C NMR spectrum is largely unaffected by isotopic substitution. However, carbons directly bonded to deuterium may show triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift compared to the corresponding carbons in unlabeled Eltrombopag.
²H NMR: Deuterium NMR would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of the labeling sites.
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum of Eltrombopag would show characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (hydrazine), C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds. For this compound, the most significant difference would be the appearance of C-D stretching vibrations, typically in the range of 2100-2300 cm⁻¹, which is a region distinct from the C-H stretching vibrations (around 2800-3100 cm⁻¹).
UV-Vis spectroscopy measures the electronic absorption of a molecule. Since deuteration does not significantly alter the electronic structure of the chromophores within the molecule, the UV-Vis spectrum of this compound is expected to be nearly identical to that of Eltrombopag. Studies on Eltrombopag have reported different absorption maxima (λmax) depending on the solvent used, which is a critical parameter in method development rjptonline.orgrjptonline.orgnih.gov.
Table 2: Reported UV Absorption Maxima for Eltrombopag in Various Solvents
| Solvent | Reported λmax (nm) | Reference |
|---|---|---|
| Ethanol (B145695) | 423 | rjptonline.orgrjptonline.org |
| Methanol | 247 | nih.gov |
| Buffer Media | 249 | nih.gov |
The consistency of the UV-Vis spectrum between the labeled and unlabeled compound is advantageous when developing analytical methods that may use UV detection alongside mass spectrometry.
Validation of Analytical Methods for this compound
The use of this compound as an internal standard requires rigorous validation of the analytical method to ensure its reliability, as outlined by regulatory bodies like the International Conference on Harmonisation (ICH).
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components dergipark.org.tr. Selectivity refers to the ability to differentiate and quantify the analyte from other compounds, including the internal standard.
In LC-MS/MS methods, specificity and selectivity are paramount. The method must demonstrate a lack of interference from endogenous plasma components at the retention times of both Eltrombopag and this compound nih.gov. This is typically evaluated by analyzing multiple blank matrix samples (e.g., plasma from different sources) to ensure no significant peaks are present at the specific mass transitions (MRM) used for the analyte and the internal standard dergipark.org.trnih.gov. The chromatographic separation must also resolve the analyte from any potential isobaric interferences. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving high selectivity, as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing the most accurate quantification ekb.egnih.gov.
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. In the context of methods utilizing this compound as an internal standard, the linearity of the assay for the parent compound, Eltrombopag, is a key validation parameter.
Research has demonstrated the linearity of LC-MS/MS methods for Eltrombopag over various concentration ranges. For instance, one validated method established linearity in human plasma for Eltrombopag in the concentration range of 50.0 to 10,007 ng/mL, with a coefficient of determination (r²) of ≥0.99 dergipark.org.tr. Another study reported a linear range of 10–6750 ng/mL in human plasma researchgate.net. In a different approach using Ultra-Performance Liquid Chromatography (UPLC), linearity was established between 25-75 μg/mL ekb.egresearchgate.net.
| Analyte | Matrix | Method | Linearity Range | Correlation Coefficient (r²) |
| Eltrombopag | Human Plasma | LC-MS/MS | 50.0–10007 ng/mL | ≥0.99 |
| Eltrombopag | Human Plasma | HPLC-MS | 10–6750 ng/mL | Not Reported |
| Eltrombopag Olamine | Not Specified | RP-UPLC | 25-75 μg/mL | 0.999 |
| Eltrombopag | Rat Plasma | LC–MS/MS | 1–1000 ng/mL | Not Reported |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision).
For bioanalytical methods quantifying Eltrombopag with this compound as an internal standard, the accuracy and precision are crucial. In one study, the intra-day and inter-day precision and accuracy results were well within the acceptance limits across five concentration levels in four validation batches dergipark.org.tr. Another UPLC method demonstrated precision with a relative standard deviation (RSD) of less than 2%, and accuracy with a recovery range of 99.8-101.9% ekb.egresearchgate.net.
| Parameter | Concentration Levels | Acceptance Criteria | Reported Values |
| Intra-day Precision | Multiple | Varies by regulatory guidelines (e.g., RSD ≤ 15%) | RSD < 2% |
| Inter-day Precision | Multiple | Varies by regulatory guidelines (e.g., RSD ≤ 15%) | RSD < 2% |
| Accuracy | Multiple | Varies by regulatory guidelines (e.g., 85-115% of nominal concentration) | 99.8-101.9% recovery |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
In a stability-indicating RP-UPLC method for Eltrombopag olamine, the LOD and LOQ were found to be 1.19 μg/mL and 3.59 μg/mL, respectively researchgate.net. Another study reported an LOQ of 1 ng/mL for hetrombopag, an analog of Eltrombopag, using Eltrombopag as an internal standard, highlighting the high sensitivity of LC-MS/MS methods nih.gov.
| Parameter | Method | Reported Value |
| LOD | RP-UPLC | 1.19 μg/mL |
| LOQ | RP-UPLC | 3.59 μg/mL |
| LLOQ | LC-MS/MS | 1 ng/mL |
Robustness and System Suitability
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures, demonstrating that the chromatography system is performing appropriately.
The robustness of a UPLC method for Eltrombopag was established by introducing small, deliberate changes to the flow rate (±0.05 mL/min), column temperature (±2°C), and pH of the mobile phase (±0.2). The results showed that the relative standard deviation (RSD) of the peak area remained less than 2%, indicating the method's robustness dergipark.org.tr. System suitability is typically assessed by parameters such as theoretical plates, tailing factor, and the reproducibility of replicate injections. For one UPLC method, the theoretical plates were found to be greater than 2000 and the tailing factor was less than 2, which are within acceptable limits dergipark.org.tr.
| Robustness Parameter | Variation | Outcome |
| Flow Rate | ±0.05 mL/min | RSD of peak area < 2% |
| Column Temperature | ±2°C | RSD of peak area < 2% |
| Mobile Phase pH | ±0.2 | RSD of peak area < 2% |
| System Suitability Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2 |
| Repeatability of Injections | RSD of peak area and retention time within specified limits |
Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. The development of such methods is crucial for assessing the stability of a drug substance.
For Eltrombopag, stability-indicating methods have been developed by subjecting the drug to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation ekb.egresearchgate.net. In these studies, Eltrombopag was found to degrade significantly under acidic, basic, and oxidative conditions, while it remained stable under thermal and photolytic stress ekb.egresearchgate.net. The developed UPLC method was able to resolve the main peak of Eltrombopag from its degradation products, thus demonstrating its stability-indicating power ekb.egresearchgate.net.
| Stress Condition | Observation |
| Acidic Degradation | Significant degradation |
| Basic Degradation | Significant degradation |
| Oxidative Degradation | Significant degradation |
| Thermal Degradation | Stable |
| Photolytic Degradation | Stable |
Mechanistic and Molecular Interaction Studies of Eltrombopag
Molecular Target Identification and Characterization (TPO-Receptor)
Eltrombopag (B601689) selectively binds to and activates the thrombopoietin receptor, which is expressed on the surface of megakaryocytes, platelets, and their progenitor cells. nih.govfrontiersin.org Unlike the endogenous ligand TPO or peptide-based agonists like romiplostim which bind to the extracellular domain, Eltrombopag interacts with the transmembrane domain of the TPO receptor. nih.govashpublications.orgnih.gov This distinct binding site means Eltrombopag does not compete with endogenous TPO for receptor binding. nih.govunair.ac.id Consequently, their effects can be additive or synergistic in stimulating intracellular signaling pathways. frontiersin.orgnih.gov
Preclinical in vitro studies have established the high potency of Eltrombopag. It activates the TPO receptor with kinetics similar to that of recombinant human TPO (rhTpo). nih.gov The compound effectively induces the differentiation of bone marrow precursor cells into megakaryocytes with EC₅₀ values (the concentration required to achieve 50% of the maximum effect) in the range of 30–300 nM. nih.gov While detailed binding affinity constants (Kd) for the TPO-receptor are not consistently reported, the biological potency is well-documented. For instance, in studies using human cord blood CD34+ cells, another TPO agonist, hetrombopag, showed an EC₅₀ of 2.3 nmol/L for inducing phosphorylation of key signaling proteins, compared to 86.2 nmol/L for Eltrombopag, indicating potent but varied activity among agonists. mednexus.org
| Parameter | Value | Context | Source |
|---|---|---|---|
| EC₅₀ (Megakaryocyte Differentiation) | 30–300 nM | Induction of differentiation in bone marrow precursor cells. | nih.gov |
| EC₅₀ (Signal Phosphorylation) | 86.2 nmol/L | Induction of STAT/ERK phosphorylation in human cord blood CD34+ cells. | mednexus.org |
The interaction between Eltrombopag and the TPO-receptor is highly specific and dependent on key structural features of the receptor's transmembrane domain.
Role of Histidine 499 (His499): A single amino acid, histidine at position 499 (His499) within the transmembrane domain of the human TPO-receptor, is critical for Eltrombopag's activity. researchgate.netnih.gov This residue is responsible for the species specificity of the drug, as it is present in human and chimpanzee receptors but not in those of other species, such as mice where it is replaced by leucine. nih.govnih.gov The binding of Eltrombopag to His499 is thought to induce a conformational change that promotes receptor dimerization and activation. nih.govnih.gov
Role of Tryptophan 491 (W491): In addition to His499, the residue W491 has been identified as crucial for the activation of the TPO-receptor by Eltrombopag. ashpublications.org Mutations at this position were found to impair the receptor's activation by the drug. ashpublications.org
Metal Ion Involvement: Mechanistic studies suggest that Eltrombopag activates the receptor through association with metal ions, such as zinc (Zn²⁺), in conjunction with specific amino acids within the transmembrane and juxtamembrane domains of the receptor. researchgate.net
| Component | Role in Interaction | Source |
|---|---|---|
| TPO-Receptor Transmembrane Domain | Primary binding site for Eltrombopag. | nih.govashpublications.orgnih.gov |
| Histidine 499 (His499) | Critical residue for binding, activation, and species specificity. | nih.govresearchgate.netnih.govhaematologica.org |
| Tryptophan 491 (W491) | Essential for Eltrombopag-mediated receptor activation. | ashpublications.org |
| Metal Ions (e.g., Zn²⁺) | Believed to facilitate the activation of the receptor by Eltrombopag. | researchgate.net |
Intracellular Signaling Pathway Modulation (In Vitro Cellular Models)
Upon binding to the TPO-receptor, Eltrombopag triggers a cascade of intracellular signaling events that mimic, but are not identical to, those initiated by endogenous TPO. patsnap.comdrugbank.com This activation leads to changes in gene expression that promote the proliferation and differentiation of hematopoietic progenitor cells into mature megakaryocytes. nih.govashpublications.orgresearchgate.net
A primary mechanism of action for Eltrombopag is the robust activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. nih.govnih.govdrugbank.commednexus.org
Binding of Eltrombopag to the TPO-receptor induces phosphorylation and activation of JAK2. mdpi.com
Activated JAK2 then phosphorylates STAT proteins, primarily STAT3 and STAT5. mednexus.orgmdpi.comnih.govnih.govnih.gov
These phosphorylated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to promote the expression of genes involved in cell proliferation and differentiation, ultimately leading to megakaryopoiesis. patsnap.com While Eltrombopag is a potent stimulator of this pathway, some studies have noted that the intensity of the signal may be less than that induced by rhTpo. nih.gov
In addition to the JAK/STAT pathway, Eltrombopag also activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govnih.govresearchgate.net
This pathway, including the phosphorylation of key components like ERK1/2 and p38, is engaged following TPO-receptor activation. nih.govnih.govhaematologica.orgnih.gov
The MAPK pathway plays a significant role in promoting cell differentiation and regulating anti-apoptotic mechanisms, which are crucial for the maturation and survival of megakaryocytes.
The signaling profile of Eltrombopag exhibits notable differences when compared to endogenous TPO and other TPO-receptor agonists like romiplostim. A key point of distinction involves the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.
Initial studies and comparative analyses in washed human platelets reported that while rhTPO induced phosphorylation of both STAT and AKT proteins, Eltrombopag stimulated only STAT phosphorylation and did not activate the AKT pathway. drugbank.comnih.govnih.gov This suggested a fundamental difference in the signaling cascades initiated by the small molecule agonist versus the natural ligand.
However, more recent and detailed investigations focusing on the differentiation of human hematopoietic stem cells into megakaryocytes have yielded contrasting results. These studies demonstrate that Eltrombopag does, in fact, lead to the phosphorylation and activation of AKT, in some cases to an even greater extent than TPO. nih.govhaematologica.orgnih.govsemanticscholar.orgfrontiersin.org This balanced activation of the AKT and ERK pathways is suggested to be crucial for promoting full megakaryocyte differentiation and efficient platelet production. nih.govsemanticscholar.org
In contrast, the peptide-based agonist romiplostim has been shown to strongly activate the AKT pathway with only a mild effect on ERK. nih.gov This unbalanced signaling is thought to stimulate the proliferation of immature megakaryocytes rather than their final maturation and platelet release. semanticscholar.orghaematologica.org These differential activation profiles may explain why some patients respond differently to various TPO-receptor agonists.
| Signaling Pathway | Eltrombopag | Endogenous TPO / rhTPO | Romiplostim |
|---|---|---|---|
| JAK/STAT (STAT3/STAT5) | Strong Activation nih.govdrugbank.commdpi.comnih.gov | Strong Activation nih.govnih.gov | Strong Activation unair.ac.id |
| MAPK (ERK) | Strong Activation nih.govhaematologica.orgnih.gov | Activation nih.gov | Mild Activation nih.gov |
| PI3K/AKT | Conflicting Data: No activation in some models drugbank.comnih.govnih.gov, but strong activation in others nih.govhaematologica.orgnih.govsemanticscholar.orgfrontiersin.org | Strong Activation nih.govnih.gov | Very Strong Activation nih.gov |
Cellular Responses in In Vitro Hematopoietic Models
Eltrombopag's impact on hematopoiesis has been extensively studied using various in vitro models. These studies have been crucial in elucidating the cellular mechanisms through which it stimulates platelet production and affects other hematopoietic lineages, particularly because traditional preclinical animal models are not viable due to the compound's species-specific activity. nih.govnih.gov
Megakaryocyte Proliferation and Differentiation Studies
In vitro studies utilizing human hematopoietic stem cells (HSCs) have demonstrated that Eltrombopag effectively promotes the differentiation and maturation of megakaryocytes, the precursors to platelets. haematologica.org When human cord blood-derived or peripheral blood-derived HSCs are cultured with Eltrombopag, they successfully differentiate into the megakaryocytic lineage. nih.govhaematologica.org This is characterized by the development of high-ploidy megakaryocytes that express specific markers such as CD61 and CD42b, as well as key transcription factors like RUNX-1 and NF-E2. nih.govhaematologica.org
Research has shown that Eltrombopag favors megakaryocyte differentiation and subsequent platelet production in a dose-dependent manner. nih.govsemanticscholar.org Unlike other thrombopoietin (TPO) mimetics that may primarily induce the proliferation of immature megakaryocytes, Eltrombopag promotes the expansion of fully differentiated megakaryocytes. nih.gov These mature megakaryocytes exhibit an enhanced capacity to form proplatelets, the cellular extensions from which platelets are shed. nih.govnih.gov In one study, Eltrombopag at concentrations of 500–2000 ng/mL stimulated a four-fold increase in proplatelet formation compared to recombinant human TPO (rHuTPO). nih.gov
The mechanism underlying these effects involves the activation of several key signaling pathways downstream of the TPO receptor (c-Mpl). Eltrombopag binding to the transmembrane domain of c-Mpl activates Janus kinase (JAK) and subsequently the Signal Transducer and Activator of Transcription (STAT) pathways, particularly STAT3 and STAT5, which are known to promote megakaryocyte differentiation, expansion, and survival. nih.govhematologyandoncology.net Furthermore, Eltrombopag stimulates the phosphorylation of AKT and ERK1/2, signaling molecules critical for regulating thrombopoiesis. nih.govhaematologica.org A balanced activation of both AKT and ERK pathways is crucial for successful proplatelet formation, and Eltrombopag sustains this parallel phosphorylation, leading to increased output of mature megakaryocytes and functional platelets. nih.gov
| Parameter | Observation | Key Signaling Pathways Involved | Reference |
|---|---|---|---|
| Megakaryocyte Differentiation | Promotes successful differentiation of HSCs towards mature, high-ploidy megakaryocytes (CD61+, CD42b+). | JAK/STAT3, JAK/STAT5 | nih.govhaematologica.org |
| Proplatelet Formation | Significantly increases the formation of proplatelets from mature megakaryocytes in a dose-dependent manner. | Balanced AKT and ERK1/2 activation | nih.govnih.gov |
| Platelet Production | Enhances the release of functional platelets ex vivo. | AKT, ERK1/2 | nih.gov |
| Comparison to other TPO-mimetics | Favors maturation and proplatelet formation over the proliferation of immature megakaryocytes. | Balanced AKT/ERK activation vs. unbalanced activation | nih.gov |
Investigation of Erythroid Differentiation Mechanisms
Beyond its primary role in megakaryopoiesis, Eltrombopag has been shown to influence erythroid differentiation, largely attributed to its iron chelating properties. researchgate.netnih.gov Iron is essential for hematopoiesis, but excess labile iron can be toxic to developing cells. Eltrombopag's ability to bind intracellular iron has been investigated as a mechanism for improving red blood cell production in certain disease models. researchgate.netnih.gov
In studies using induced pluripotent stem cell (iPSC) models of Diamond Blackfan Anemia (DBA), a disorder characterized by failed erythroid differentiation due to excess toxic free heme, Eltrombopag demonstrated a capacity to rescue erythropoiesis. researchgate.netnih.govmerckmillipore.com The differentiation of DBA iPSCs in the presence of Eltrombopag resulted in markedly improved erythroid maturation. researchgate.netresearchgate.net This effect is consistent with a mechanism based on intracellular iron chelation, which restricts the labile iron pool derived from excessive heme. nih.govashpublications.org By reducing intracellular iron, Eltrombopag is hypothesized to decrease iron-induced reactive oxygen species (ROS), thereby increasing the survival and maturation of proerythroblasts. nih.govashpublications.org
The relevance of its iron-chelating ability is supported by comparative studies. Deferasirox, another clinically licensed iron chelator that can permeate cells, also enhanced erythropoiesis in the DBA iPSC model. researchgate.netnih.gov In contrast, Deferoxamine, which does not easily access intracellular iron, failed to show a significant improvement. nih.gov This suggests that Eltrombopag's effect on erythropoiesis is linked to its ability to modulate intracellular iron levels, a mechanism independent of its action on the TPO-receptor. nih.govthe-hospitalist.org
| Model System | Effect of Eltrombopag | Proposed Mechanism | Reference |
|---|---|---|---|
| Diamond Blackfan Anemia (DBA) iPSC model | Markedly improved erythroid maturation; rescued defective erythropoiesis. | Intracellular iron chelation, restricting the labile iron pool from excess heme. | researchgate.netnih.govashpublications.org |
| Hematopoietic Stem and Progenitor Cells | Stimulates multilineage hematopoiesis, including the erythroid lineage. | Iron chelation-dependent metabolic reprogramming and reinforcing stem cell identity. | the-hospitalist.org |
Anti-apoptotic and Survival Pathway Effects
The signaling pathways activated by Eltrombopag are intrinsically linked to cell survival and anti-apoptotic processes. nih.gov The activation of the STAT, PI3K/AKT, and ERK pathways downstream of the c-Mpl receptor are known to promote not only proliferation and differentiation but also the survival of hematopoietic cells. nih.govnih.govresearchgate.net
Studies have shown that Eltrombopag enhances signaling in megakaryocytes and their progenitors, which contributes to their survival. nih.gov In the context of bone marrow failure syndromes like aplastic anemia, which can be driven by inflammatory T-cell responses, Eltrombopag's pro-survival effects are particularly relevant. nih.gov Research indicates that the inflammatory cytokine interferon-gamma (IFN-γ) can disrupt TPO-induced signaling in human hematopoietic stem and progenitor cells (HSPCs). Eltrombopag has been shown to bypass this inhibition, resulting in enhanced progenitor activity and supporting HSPC survival even under inflammatory conditions. nih.gov
Furthermore, Eltrombopag's iron chelating properties may also contribute to its pro-survival effects by reducing intracellular reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis. nih.govnih.gov By mitigating oxidative stress, Eltrombopag helps to preserve the function of hematopoietic stem cells. the-hospitalist.org
Species-Specific Molecular Interactions and Cross-Reactivity
The activity of Eltrombopag is highly species-specific, a critical factor in its preclinical development and clinical application. nih.gov In vitro assays measuring the activation of the STAT pathway in platelets from various species demonstrated that Eltrombopag is active only in human and chimpanzee cells. nih.govresearchgate.net It does not activate the TPO-receptor in cells from other species, including mice and dogs. nih.govnih.gov
This specificity is attributed to a single amino acid difference in the transmembrane domain of the TPO-receptor (TPO-R). nih.gov The human TPO-R contains a histidine residue at position 499 (His499), which is crucial for the binding and activation by Eltrombopag. nih.gov This residue is conserved in chimpanzees but differs in other species, rendering them unresponsive to the drug. nih.gov
Due to this specificity, preclinical in vivo assessments of Eltrombopag's pharmacological activity were limited to chimpanzees. nih.gov In these studies, oral administration of Eltrombopag to chimpanzees resulted in a significant, dose-dependent increase in platelet counts, confirming its thrombopoietic activity in vivo and providing the foundation for its development for human use. nih.govresearchgate.net This selective interaction ensures that Eltrombopag's effects are targeted to the human TPO-R, and it does not compete with endogenous TPO for the same binding site, allowing for potential additive effects in stimulating platelet production. nih.gov
Metabolic Pathways and Biotransformation Research in Vitro/pre Clinical Focus
Enzymatic Biotransformation Mechanisms
Oxidative Metabolism by Cytochrome P450 (CYP) Isoenzymes (e.g., CYP1A2, CYP2C8)
In vitro studies using human liver microsomes have identified oxidative metabolism as a key pathway for Eltrombopag (B601689), contributing to approximately 21% of its biotransformation. europa.eu The primary enzymes responsible for this oxidation are Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2C8 (CYP2C8). globalrph.comeuropa.eueuropa.eunih.gov These enzymes catalyze the formation of mono-oxygenated products. echemi.comnih.gov The involvement of these specific CYP isoenzymes highlights potential pathways for drug-drug interactions, although products that inhibit or induce only a single enzyme are not expected to have a significant impact on Eltrombopag's plasma concentrations. europa.eu
Conjugation Reactions (e.g., Glucuronidation via UGT1A1, UGT1A3; Glutathione (B108866) and Cysteine Conjugation)
Conjugation reactions represent a major route of Eltrombopag metabolism. fda.govvulcanchem.com
Glutathione and Cysteine Conjugation: Eltrombopag also undergoes conjugation with glutathione and cysteine. fda.govglobalrph.comvulcanchem.com In studies with human hepatocytes, conjugation with cysteine was observed as a major metabolic pathway. echemi.com Glutathione-related conjugates have been identified as significant metabolites, particularly in feces, accounting for about 20% of an administered dose in human studies. nih.govresearchgate.net These conjugates are believed to be detoxification products of a reactive p-imine methide intermediate, which is formed after the initial CYP-dependent oxidation of Eltrombopag. nih.govresearchgate.net
Cleavage Pathways (e.g., Hydrazine (B178648) Cleavage)
A primary metabolic route for Eltrombopag is the cleavage of its hydrazine linkage. fda.govnih.goveuropa.eu Interestingly, this cleavage was not observed in in vitro systems using liver microsomes or hepatocytes. researchgate.net Instead, evidence points towards the involvement of bacteria in the lower gastrointestinal tract. europa.eueuropa.eures.services Anaerobic incubation of Eltrombopag with human fecal homogenate demonstrated the conversion of the parent drug into its cleavage products. researchgate.netpharmacomicrobiomics.com The resulting metabolites are then absorbed and primarily eliminated in the urine. nih.govresearchgate.net Studies in mice showed that these cleavage products are rapidly absorbed and then cleared from the plasma. researchgate.net
Identification and Structural Elucidation of Major Metabolites
Radiolabel studies have been crucial in identifying and characterizing the structure of Eltrombopag's metabolites. nih.govresearchgate.net
Mono-oxygenation Products
Oxidative metabolism by CYP1A2 and CYP2C8 leads to the formation of mono-oxygenated metabolites. nih.govresearchgate.net A key metabolite, designated as M1, is formed by the mono-oxygenation of the para-methyl group on the phenylpyrazole part of the Eltrombopag molecule. nih.govresearchgate.net This M1 metabolite is a minor circulating component found in plasma. nih.govresearchgate.net It can undergo further biotransformation to form a reactive p-imine methide intermediate, which is then detoxified through conjugation with glutathione. nih.govresearchgate.net
Acyl Glucuronide Conjugates
Glucuronidation of Eltrombopag's carboxylic acid group by UGT1A1 and UGT1A3 results in the formation of acyl glucuronide conjugates. vulcanchem.comnih.gov These conjugates, designated as M2, are also minor circulating components in plasma. nih.govresearchgate.net The addition of the glucuronic acid moiety significantly increases the molecule's water solubility and hydrophilicity. vulcanchem.com The specific chemical name for the acyl glucuronide form is (2R, 3R, 4R, 5S, 6R)-6-((3′-((Z)-2-(1-(3, 4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2′-hydroxy-[1, 1′-biphenyl]-3-carbonyl)oxy)-3, 4, 5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid. vulcanchem.com
Interactive Data Table: Summary of Eltrombopag Metabolism
| Metabolic Pathway | Enzymes/Mediators | Key Metabolites Formed | Location of Metabolites | Supporting Findings from In Vitro/Pre-clinical Studies |
| Oxidative Metabolism | CYP1A2, CYP2C8 | Mono-oxygenation products (e.g., M1) | Plasma | Identified in human liver microsome studies as responsible for ~21% of metabolism. europa.euechemi.com |
| Glucuronidation | UGT1A1, UGT1A3 | Acyl glucuronide conjugates (e.g., M2) | Plasma | Identified in human liver microsome studies; a Phase II conjugation pathway. fda.goveuropa.euvulcanchem.com |
| Glutathione/Cysteine Conjugation | Glutathione S-transferases (putative) | Glutathione, cysteine, and glutamyl cysteine conjugates (e.g., M5, M6, M7) | Feces | Observed in human hepatocytes; conjugates are detoxification products of a reactive intermediate. echemi.comnih.govfda.gov |
| Hydrazine Cleavage | Gut Microbiota | Cleavage products (e.g., M3, M4) | Urine (after absorption) | Not observed in liver systems; occurs under anaerobic conditions with fecal matter. europa.euresearchgate.netpharmacomicrobiomics.com |
Glutathione, Glutamyl-cysteine, and Cysteine Adducts
A significant pathway in the metabolism of Eltrombopag involves conjugation with glutathione (GSH), which subsequently leads to the formation of glutamyl-cysteine and cysteine adducts. In human studies, after the administration of radiolabeled Eltrombopag, approximately 20% of the dose was recovered in the feces as glutathione-related conjugates. google.comfluoroprobe.com These metabolites, designated as M5, M6, and M7, are considered detoxification products. google.comfluoroprobe.com
The formation of these adducts is a multi-step process. Initially, a reactive intermediate of Eltrombopag is formed, which then conjugates with glutathione. This glutathione conjugate can be further metabolized by peptidases to remove glutamic acid and glycine (B1666218) residues, resulting in the corresponding cysteine adduct. In vitro studies with human hepatocytes have also identified the formation of a cysteine conjugate (metabolite G). google.commedchemexpress.com This pathway highlights the role of the glutathione conjugation system in the detoxification and elimination of Eltrombopag.
Hydrazine Cleavage Metabolites
Another major metabolic route for Eltrombopag is the cleavage of its central hydrazine bond. This biotransformation results in the formation of two primary cleavage products. In human studies, metabolites resulting from this hydrazine cleavage, primarily M3 and M4, accounted for approximately 31% of the administered radiolabeled dose and were predominantly excreted in the urine. google.comfluoroprobe.com
Interestingly, in vitro studies using human liver microsomes or hepatocytes did not show evidence of this cleavage pathway. nih.gov The cleavage was, however, observed in anaerobic incubations with human fecal homogenates, suggesting that gut microbiota are responsible for this metabolic step. nih.gov The resulting cleavage products are then absorbed from the gastrointestinal tract and further metabolized before being eliminated renally. nih.gov
Formation and Reactivity of Reactive Intermediates (e.g., p-imine methide)
The formation of glutathione and cysteine adducts strongly suggests the generation of a reactive metabolic intermediate. Research indicates that Eltrombopag is first metabolized via mono-oxygenation to a metabolite known as M1. google.comfluoroprobe.com This initial oxidation is a cytochrome P450-dependent process. google.comfluoroprobe.com
The M1 metabolite is then believed to be further oxidized to a reactive p-imine methide intermediate. google.comfluoroprobe.comresearchgate.net This electrophilic intermediate is highly reactive and can covalently bind to nucleophilic molecules. The conjugation with glutathione to form M5, M6, and M7 is a primary detoxification pathway for this reactive species. google.comfluoroprobe.com The formation of this p-imine methide is a critical step, as such reactive intermediates can potentially lead to covalent binding with cellular macromolecules, including proteins. Indeed, low levels of covalently bound drug-related material to plasma proteins have been detected, which may contribute to the longer plasma elimination half-life of radioactivity observed in human studies. google.comfluoroprobe.com
In Vitro Metabolism Studies Using Liver Microsomes, Recombinant Enzymes, or Cell Lines
Extensive in vitro studies have been conducted to elucidate the specific enzymes involved in the metabolism of Eltrombopag.
Oxidative Metabolism: Studies using human liver microsomes and recombinant CYP enzymes have identified CYP1A2 and CYP2C8 as the primary enzymes responsible for the oxidative metabolism of Eltrombopag to its mono-hydroxylated metabolite (referred to as M1 in human studies and metabolite J in some in vitro systems). google.commedchemexpress.comnih.gov In vitro inhibition studies showed that Eltrombopag does not significantly inhibit major CYP450 enzymes at clinically relevant concentrations, though it showed some inhibition of CYP2C8 and CYP2C9 at higher concentrations (IC50 values of 20-25 μM). nih.gov
Glucuronidation: Glucuronidation is another identified metabolic pathway for Eltrombopag. In vitro experiments using human liver microsomes and recombinant UGT enzymes have shown that UGT1A1 and UGT1A3 are the main enzymes responsible for the formation of the Eltrombopag acyl glucuronide (metabolite K). google.commedchemexpress.com
Hepatocyte and Cell Line Studies: Incubations of radiolabeled Eltrombopag with human hepatocytes confirmed the major metabolic pathways observed in vivo, including conjugation with glucuronic acid to form metabolite K and conjugation with cysteine to form metabolite G. google.commedchemexpress.com Studies in various cell lines, such as the human hepatocellular carcinoma cell line Huh7, have also been used to investigate the metabolism and cellular effects of Eltrombopag. For instance, the metabolic activity in HuH7 cells, which contain a range of phase 1 and phase 2 enzymes, is considered a factor in the drug's efficacy in these cells.
The following table summarizes the key enzymes and metabolites identified in in vitro studies:
| Metabolic Pathway | Enzymes Involved | Key Metabolites Formed (In Vitro Designation) |
| Oxidation | CYP1A2, CYP2C8 | Mono-oxygenation product (Metabolite J) |
| Glucuronidation | UGT1A1, UGT1A3 | Glucuronide conjugate (Metabolite K) |
| Conjugation | Not specified | Cysteine conjugate (Metabolite G) |
Lack of Publicly Available Research Precludes In-Depth Computational Analysis of Eltrombopag-d9
Despite a comprehensive search for computational and theoretical chemistry studies focusing specifically on the deuterated compound this compound, no dedicated research articles detailing its molecular docking, binding affinity, or molecular dynamics simulations with the thrombopoietin receptor (TPO-R) were identified in the public domain. The existing body of scientific literature extensively covers the non-deuterated form, Eltrombopag, providing insights into its interactions with various biological targets. However, specific computational analyses for this compound, as outlined in the requested article structure, are not available.
The provided outline necessitates a detailed examination of:
Ligand-Target Interaction Modeling: Specifically, the interaction between this compound and the TPO-R.
Binding Site Analysis: Identification of key amino acid residues involved in the binding of this compound.
Molecular Dynamics Simulations: Analysis of the conformational stability of this compound, the dynamic behavior of the ligand-receptor complex, and the influence of deuteration on these dynamics.
The absence of published studies on these specific aspects of this compound makes it impossible to generate a scientifically accurate and detailed article that adheres to the requested structure. While research on Eltrombopag has utilized computational methods to understand its mechanism of action, this information cannot be directly extrapolated to its deuterated analogue without specific studies on this compound.
Therefore, due to the lack of available data, the generation of an article focusing solely on the computational and theoretical chemistry of this compound cannot be fulfilled at this time.
Computational and Theoretical Chemistry Studies of Eltrombopag D9
Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the intrinsic properties of a molecule at the electronic level. These ab initio methods provide a foundational understanding of molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Studies on the parent compound, Eltrombopag (B601689), have utilized DFT to understand its conformational properties.
Research on the crystal structure of Eltrombopag Olamine employed DFT calculations to optimize the geometry of the Eltrombopag anion. frontiersin.org Specifically, the B3LYP functional with the 6-31G* basis set, incorporating a water solvent model, was used. frontiersin.org The calculations revealed that the conformation observed in the solid-state crystal structure is very similar to the local minimum energy conformation of an isolated anion predicted by the DFT model. frontiersin.org This indicates that the molecule's intrinsic conformational preferences are largely maintained within the crystal lattice. In the calculated minimum-energy conformation, the primary difference from the crystal structure was the orientation of the ring containing the carboxyl group, highlighting the role of intermolecular interactions in the solid state. frontiersin.org
For Eltrombopag-d9, the substitution of nine hydrogen atoms with deuterium (B1214612) does not significantly alter the electronic structure. The electron distribution, and thus the chemical reactivity, is primarily governed by the arrangement of protons and electrons in the molecule, which remains the same. Therefore, the DFT calculations for Eltrombopag regarding frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors like hardness and softness are expected to be virtually identical for this compound. The primary influence of deuteration is on properties related to nuclear mass.
| Parameter | Specification | Reference |
|---|---|---|
| Computational Method | Density Functional Theory (DFT) | frontiersin.org |
| Functional | B3LYP | frontiersin.org |
| Basis Set | 6-31G* | frontiersin.org |
| Environment | Water (solvent model) | frontiersin.org |
Infrared (IR) Frequencies: IR spectroscopy measures the vibrational frequencies of molecular bonds. According to the principles of quantum mechanics, the vibrational frequency is dependent on the reduced mass of the atoms involved in the bond. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond.
This mass increase would cause the stretching frequency of the C-D bonds in this compound to appear at a lower wavenumber (cm⁻¹) compared to the corresponding C-H stretching frequencies in Eltrombopag. This shift is predictable and can be calculated with high accuracy using DFT. For instance, a typical C-H stretching vibration appears around 3000 cm⁻¹, whereas a C-D stretch is expected to appear around 2100-2200 cm⁻¹. DFT calculations could precisely model the vibrational modes of this compound, providing a theoretical IR spectrum that would clearly show these isotopic shifts at the nine deuterated sites.
NMR Chemical Shifts: In NMR spectroscopy, chemical shifts are sensitive to the local electronic environment of a nucleus. Deuterium (²H) is an NMR-active nucleus, but its gyromagnetic ratio is different from that of protium (B1232500) (¹H). While the electronic environment is not significantly changed by isotopic substitution, a small isotope effect on the ¹³C NMR chemical shifts of carbon atoms directly bonded to deuterium is expected. Typically, a carbon attached to a deuterium will exhibit a slight upfield shift (to a lower ppm value) compared to the same carbon attached to a protium. The ¹H NMR spectrum of this compound would, by definition, lack signals corresponding to the nine deuterated positions.
DFT methods are capable of predicting NMR chemical shifts with good accuracy by calculating the nuclear shielding tensors. A theoretical calculation for this compound would predict the absence of signals at the deuterated positions in the ¹H spectrum and the subtle isotopic shifts in the ¹³C spectrum.
| Spectroscopic Technique | Property | Predicted Effect of Deuteration (D vs. H) |
|---|---|---|
| Infrared (IR) Spectroscopy | C-D Bond Stretching Frequency | Shifts to a lower wavenumber (approx. 2100-2200 cm⁻¹) |
| C-D Bond Bending Frequency | Shifts to a lower wavenumber | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR Spectrum | Signals for the 9 deuterated positions are absent |
| ¹³C NMR Spectrum | Slight upfield shift for carbons directly bonded to deuterium |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Eltrombopag Derivatives (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable in drug discovery for predicting the activity of novel, unsynthesized molecules and for optimizing lead compounds.
A comprehensive search of scientific literature did not yield specific non-clinical QSAR modeling studies focused on Eltrombopag derivatives. Such a study would typically involve synthesizing a library of Eltrombopag analogs with modifications at various positions of the molecule. The biological activity of these derivatives, for instance, their potency as thrombopoietin receptor agonists, would be measured experimentally. Subsequently, various physicochemical and structural properties (known as molecular descriptors) for each derivative would be calculated. These descriptors could include parameters related to hydrophobicity (e.g., logP), electronics (e.g., partial charges), and sterics (e.g., molecular volume). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model correlating these descriptors with the observed biological activity.
Although no specific QSAR model for Eltrombopag is publicly available, the development of such a model would be a logical step in the exploration of new non-peptide thrombopoietin receptor agonists based on the Eltrombopag scaffold.
Specific Research Applications of Eltrombopag D9 in Chemical Biology and Analytical Science
Application as an Internal Standard in Bioanalytical Assays
One of the primary applications of Eltrombopag-d9 is its use as an internal standard (IS) in bioanalytical assays. nih.gov The use of a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis using mass spectrometry, as it helps to correct for variability during sample preparation and analysis. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) Methodology
This compound is integral to the Isotope Dilution Mass Spectrometry (IDMS) methodology for the quantification of Eltrombopag (B601689) in biological samples. IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. annlabmed.orgnih.gov Since this compound is chemically identical to Eltrombopag but has a different mass due to the presence of deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer.
In this method, a known quantity of this compound is added to the biological sample (e.g., plasma, urine) before sample processing. nih.gov Both the unlabeled Eltrombopag and the deuterated this compound are then extracted and analyzed simultaneously by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govekb.eg The ratio of the signal from the unlabeled drug to the labeled internal standard is used to calculate the concentration of Eltrombopag in the original sample. This approach effectively compensates for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. nih.gov
For instance, in LC-MS/MS methods developed for Eltrombopag, the transition of m/z 443.24 → 183.08 might be used for the quantification of Eltrombopag, while the transition m/z 447.18 → 183.08 would be monitored for the deuterated internal standard. ekb.eg
Ensuring Analytical Accuracy and Precision in Complex Biological Matrices (non-clinical research samples)
The complexity of biological matrices, such as plasma and tissue homogenates, can significantly impact the accuracy and precision of analytical measurements due to matrix effects (ion suppression or enhancement). The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. nih.gov
Because this compound has nearly identical physicochemical properties to Eltrombopag, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these variations are normalized, leading to more reliable and reproducible results. This is crucial in non-clinical research settings where accurate quantification is necessary to understand the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Table 1: Representative Bioanalytical Method Parameters for Eltrombopag using a Stable Isotope-Labeled Internal Standard
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound or Eltrombopag-¹³C₄ |
| Biological Matrix | Human Plasma |
| Extraction Method | Protein Precipitation |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and 10mM ammonium (B1175870) formate (B1220265) (pH 3) |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Monitored Transitions | Eltrombopag: m/z 443.2 -> 183.1; Eltrombopag-¹³C₄: m/z 447.2 -> 183.1 |
Note: The table provides a general representation. Specific parameters can vary between different validated methods.
Metabolic Tracing and Pathway Elucidation using Deuterated Eltrombopag
Deuterated compounds like this compound are valuable tools for metabolic tracing and elucidating metabolic pathways in in vitro and ex vivo studies. springernature.comnih.gov
Tracing Carbon Skeleton and Metabolite Formation (in vitro/ex vivo studies)
By introducing this compound into in vitro systems such as liver microsomes or cultured cells, researchers can trace the metabolic fate of the drug. springernature.com The deuterium labels act as a "tag" that can be followed using mass spectrometry. As this compound is metabolized, the deuterium atoms will be retained on the core structure of the resulting metabolites, allowing for their unambiguous identification.
This technique helps to distinguish drug-related metabolites from endogenous compounds in the biological matrix. The mass shift corresponding to the number of deuterium atoms facilitates the identification of metabolic products, even at low concentrations. Studies on the metabolism of Eltrombopag have identified several pathways, including mono-oxygenation, glucuronidation, and cleavage of the hydrazine (B178648) linkage. researchgate.net The use of a deuterated tracer can confirm and further detail these pathways in various preclinical models.
Understanding Deuterium Isotope Effects on Metabolism (if applicable)
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed down due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. plos.orgnih.gov This effect can be studied to understand the rate-limiting steps in drug metabolism. plos.org
If the deuteration of Eltrombopag occurs at a site of metabolic attack by enzymes like cytochrome P450, a decrease in the rate of metabolism at that position may be observed. plos.orgresearchgate.net This can sometimes lead to "metabolic switching," where the drug is metabolized more readily at an alternative, non-deuterated site. plos.org Studying these effects with this compound can provide valuable insights into its metabolic stability and the mechanisms of its biotransformation. However, the absence of a deuterium isotope effect can also be informative, indicating that C-H bond cleavage is not the rate-limiting step in that particular metabolic pathway. plos.org
Isotopic Labeling for NMR-Based Structural and Interaction Studies
While less common for a molecule of this size compared to proteins, isotopic labeling, including deuteration, can be a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure of small molecules and their interactions with biological targets. nih.govnih.gov
Isotopically labeling a drug like Eltrombopag can simplify complex NMR spectra and provide specific structural information. nih.gov For instance, selective deuteration can help in assigning proton signals in the ¹H NMR spectrum by removing specific proton-proton couplings.
Furthermore, in NMR-based studies of drug-receptor interactions, such as Eltrombopag's interaction with the thrombopoietin receptor, isotopic labels can be used to probe the binding site and conformational changes upon binding. nih.govnih.gov While technically challenging, techniques like saturation transfer difference (STD) NMR or transferred nuclear Overhauser effect (trNOE) experiments could potentially be enhanced by the use of a deuterated ligand like this compound to gain insights into the specific parts of the molecule that are in close contact with the receptor.
Emerging Research Directions and Future Perspectives for Eltrombopag D9
Exploration of Novel Molecular Interactions beyond TPO-Receptor Agonism (pre-clinical)
While the primary mechanism of action for Eltrombopag (B601689) is the stimulation of the thrombopoietin receptor (TPO-R), leading to increased platelet production, preclinical studies suggest a broader range of effects. frontiersin.orgnih.govnih.gov Research indicates that Eltrombopag's efficacy in certain conditions might stem from off-target effects, independent of its interaction with the human and primate TPO-R. frontiersin.org
Pre-clinical findings have pointed towards several non-TPO-R mediated actions, including:
Immunomodulation and Anti-inflammatory Properties: Evidence suggests that Eltrombopag can modulate the immune system and exhibit anti-inflammatory effects. frontiersin.orgnih.gov These properties are thought to contribute to its ability to restore impaired hematopoiesis. frontiersin.org
Direct Hematopoietic Stem Cell (HSC) Stimulation: Eltrombopag may directly stimulate HSCs, which express the TPO-R on their surface, promoting their expansion and differentiation into various blood cell lineages. frontiersin.orgnih.gov
Iron Chelation: Eltrombopag has been shown to possess iron chelation properties, which can reduce levels of reactive oxygen species (ROS) and enhance cellular iron mobilization. nih.gov
A 2015 study revealed that Eltrombopag can modulate reactive oxygen species and decrease the survival of acute myeloid leukemia cells. plos.org More recent computational studies in 2024 have further explored the molecular interactions of Eltrombopag, suggesting its potential as a therapeutic radioprotectant through TPO-R activation and its influence on factors like RUNX-1, GFI-1b, and VEGF-A. nih.gov These findings open up new avenues for investigating whether Eltrombopag-d9 exhibits altered or enhanced activity in these non-canonical pathways due to the deuterium (B1214612) substitution.
Development of Advanced Synthetic Routes for Isotopic Variants
The synthesis of isotopically labeled compounds like this compound is a critical area of research. simsonpharma.comsimsonpharma.com The primary methods for introducing deuterium into a molecule are through hydrogen/deuterium exchange or by chemical synthesis using isotope-containing building blocks. acanthusresearch.com The goal is to develop efficient and cost-effective synthetic routes that yield high isotopic purity. bvsalud.org
Several companies offer custom synthesis of deuterated compounds, including this compound and other isotopic variants like Eltrombopag-13C4. simsonpharma.combocsci.com Research in this area focuses on:
Improving Deuteration Techniques: Developing more precise and efficient methods to introduce deuterium at specific molecular positions. researchgate.net
Utilizing Novel Catalysts: Exploring new catalysts, such as palladium on carbon, for hydrogenation reactions in the synthesis process. google.com
Cost-Effective Deuterium Sources: Investigating the use of inexpensive deuterium sources like D2O to make the synthesis more economical. researchgate.net
The development of robust synthetic methods is crucial for producing high-purity this compound for pre-clinical and analytical research. epo.org
Integration of Multi-Omics Data in Pre-clinical Mechanistic Studies
The use of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important in understanding the complex mechanisms of drug action. mdpi.commdpi.com In the context of this compound, integrating multi-omics data from pre-clinical studies can provide a more holistic view of its biological effects.
This approach can help to:
Identify Novel Drug Targets: Uncover new molecular targets and pathways affected by this compound. neurodegenerationresearch.eu
Elucidate Mechanisms of Action: Provide a deeper understanding of both the on-target and off-target effects of the deuterated compound. mdpi.com
Discover Biomarkers: Identify potential biomarkers to predict response to treatment. mdpi.com
By analyzing the global changes in genes, proteins, and metabolites in response to this compound, researchers can build comprehensive models of its activity and identify new therapeutic opportunities. nih.gov
Further Computational Modeling for Predictive Research
Computational modeling and simulation are powerful tools in pharmaceutical research for predicting a drug's behavior and optimizing its development. patheon.com For Eltrombopag, population pharmacokinetic and pharmacodynamic models have been used to characterize its effects on platelet production and to support dosing recommendations. nih.govnih.gov
Future computational research for this compound could involve:
Predictive Modeling of Pharmacokinetics: Using computational simulations to predict how deuteration will affect the absorption, distribution, metabolism, and excretion of Eltrombopag. patheon.com
Molecular Docking and Dynamics Simulations: Performing in silico studies to investigate the binding of this compound to the TPO-receptor and other potential targets. researchgate.net
Predictive Evidence Accumulation Models (PAM): Employing advanced computational frameworks to model the decision-making processes related to drug action under uncertainty. arxiv.org
These predictive models can help to streamline the pre-clinical development of this compound, reducing the need for extensive experimental work and accelerating its path to potential clinical applications. patheon.comtudelft.nl
New Analytical Applications for Deuterated Pharmaceutical Research
Deuterated compounds like this compound play a crucial role as internal standards in analytical techniques, particularly in mass spectrometry-based assays. acanthusresearch.comlumiprobe.com The use of stable isotope-labeled standards improves the accuracy and reproducibility of quantitative analyses, especially in complex biological matrices. acanthusresearch.comcaymanchem.com
Emerging analytical applications for deuterated compounds in pharmaceutical research include:
Bioequivalence Studies: Utilizing deuterated standards in UPLC-MS/MS methods to accurately determine the bioequivalence of different drug formulations. ekb.eg
Metabolite Identification: Employing deuterated compounds to trace the metabolic fate of a drug and identify its metabolites. musechem.com
Quantitative Nuclear Magnetic Resonance (qNMR): Using qNMR for the precise determination of deuterium isotopic purity in deuterated drugs. bvsalud.org
In Vivo Imaging: Incorporating positron-emitting isotopes into drug molecules for use in in vivo imaging applications. epo.org
The development of new and improved analytical methods that leverage the unique properties of deuterated compounds like this compound is essential for advancing pharmaceutical research and development. bvsalud.org
Q & A
Q. What protocols ensure reproducibility in this compound’s deuterium isotope effect studies?
- Methodological Answer : Pre-register experimental designs on platforms like Open Science Framework. Share raw LC-MS/MS spectra and NMR assignments in public repositories (e.g., MetaboLights). Use blinded sample analysis to minimize bias. Include positive controls (e.g., deutetrabenazine) to benchmark DKIE magnitudes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
